molecular formula C18H17F2NO5S B2643688 Diethyl 5-(2,6-difluorobenzamido)-3-methylthiophene-2,4-dicarboxylate CAS No. 307343-80-2

Diethyl 5-(2,6-difluorobenzamido)-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B2643688
CAS No.: 307343-80-2
M. Wt: 397.39
InChI Key: JZWRQCFDUNVHDJ-UHFFFAOYSA-N
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Description

Diethyl 5-(2,6-difluorobenzamido)-3-methylthiophene-2,4-dicarboxylate is a synthetic organic compound characterized by its complex structure, which includes a thiophene ring substituted with a difluorobenzamido group and ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 5-(2,6-difluorobenzamido)-3-methylthiophene-2,4-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiophene Core: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.

    Introduction of the Difluorobenzamido Group: This step involves the acylation of the thiophene ring with 2,6-difluorobenzoyl chloride in the presence of a base such as pyridine or triethylamine.

    Esterification: The final step involves the esterification of the carboxylic acid groups on the thiophene ring with ethanol under acidic conditions to form the diethyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition is crucial in industrial settings to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Diethyl 5-(2,6-difluorobenzamido)-3-methylthiophene-2,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the difluorobenzamido group, where the fluorine atoms can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, Diethyl 5-(2,6-difluorobenzamido)-3-methylthiophene-2,4-dicarboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. The difluorobenzamido group is known for its ability to enhance the metabolic stability and bioavailability of drug candidates. Additionally, the thiophene ring is a common motif in many biologically active compounds, making this compound a valuable scaffold for the development of new therapeutics.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and polymers. Its unique electronic properties make it suitable for applications in organic electronics and optoelectronic devices.

Mechanism of Action

The mechanism of action of Diethyl 5-(2,6-difluorobenzamido)-3-methylthiophene-2,4-dicarboxylate in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorobenzamido group can form strong hydrogen bonds and hydrophobic interactions with target proteins, while the thiophene ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Diethyl 5-(benzamido)-3-methylthiophene-2,4-dicarboxylate: Lacks the fluorine atoms, which may result in different electronic properties and biological activity.

    Diethyl 5-(2,6-dichlorobenzamido)-3-methylthiophene-2,4-dicarboxylate: Contains chlorine atoms instead of fluorine, which can affect its reactivity and interaction with biological targets.

Uniqueness

The presence of the difluorobenzamido group in Diethyl 5-(2,6-difluorobenzamido)-3-methylthiophene-2,4-dicarboxylate imparts unique electronic properties that can enhance its stability and reactivity compared to similar compounds. The fluorine atoms can also influence the compound’s lipophilicity and ability to cross biological membranes, making it a valuable candidate for drug development and material science applications.

Properties

IUPAC Name

diethyl 5-[(2,6-difluorobenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2NO5S/c1-4-25-17(23)12-9(3)14(18(24)26-5-2)27-16(12)21-15(22)13-10(19)7-6-8-11(13)20/h6-8H,4-5H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZWRQCFDUNVHDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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